N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-Chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrimido[4,5-d]pyrimidinone core substituted with a morpholino group at position 7 and an acetamide-linked 3-chloro-4-fluorobenzyl moiety. This structure combines a fused pyrimidine system—a scaffold prevalent in kinase inhibitors—with a morpholine ring, which enhances solubility and pharmacokinetic properties. The 3-chloro-4-fluorobenzyl group may contribute to target binding via hydrophobic and halogen-bonding interactions, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O3/c20-14-7-12(1-2-15(14)21)8-22-16(28)10-27-11-24-17-13(18(27)29)9-23-19(25-17)26-3-5-30-6-4-26/h1-2,7,9,11H,3-6,8,10H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLXCDOVQZPUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a chlorofluorobenzyl moiety and a pyrimidinone derivative. The presence of halogen atoms (chlorine and fluorine) typically enhances the lipophilicity and bioactivity of compounds.
Chemical Formula
- Molecular Formula : C₁₅H₁₈ClF N₅O
- Molecular Weight : 329.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
-
Tyrosinase Inhibition :
- Tyrosinase is an enzyme involved in melanin production. Inhibitors of this enzyme are being explored for their potential in treating skin pigmentation disorders. Studies have shown that compounds with similar structural motifs can effectively inhibit tyrosinase activity, suggesting that this compound may also exhibit similar effects .
- Antiviral Activity :
-
Anticancer Potential :
- The structural characteristics of the compound suggest potential anticancer activity by modulating key signaling pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
- Tyrosinase Inhibition Study :
- Antiviral Activity Assessment :
Data Table: Comparative Biological Activity
Comparison with Similar Compounds
Research Implications
- The target compound’s structural hybridity (pyrimido-pyrimidinone + morpholino) positions it as a candidate for kinase inhibitor development, leveraging features from Compounds 1 (acetamide linker) and 3 (halogenated aryl group).
- Further studies should explore its solubility (morpholino advantage) and compare its binding affinity with imidazo-pyridine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
